Carbamic acid--1-(2-chlorophenyl)ethane-1,2-diol (2/1)
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Overview
Description
Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) is a chemical compound with the molecular formula C9H10ClNO3 It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl ring and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) typically involves the reaction of 2-chlorophenyl isocyanate with ethane-1,2-diol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamic acid group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-chlorophenyl)-, methyl ester
- Carbamic acid, (2-chlorophenyl)-, propyl ester
Uniqueness
Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) is unique due to the presence of the ethane-1,2-diol moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamic acid derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
194085-57-9 |
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Molecular Formula |
C10H15ClN2O6 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
carbamic acid;1-(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2CH3NO2/c9-7-4-2-1-3-6(7)8(11)5-10;2*2-1(3)4/h1-4,8,10-11H,5H2;2*2H2,(H,3,4) |
InChI Key |
TZZXJZUHYSRXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl.C(=O)(N)O.C(=O)(N)O |
Origin of Product |
United States |
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